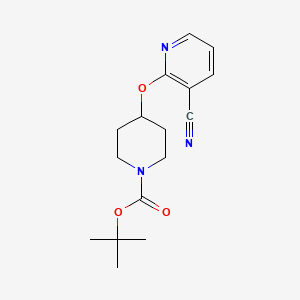
4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, also known as CP-690,550, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are known to modulate the immune system and have been explored for the treatment of a range of autoimmune diseases.
Wirkmechanismus
4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a selective inhibitor of Janus kinases, particularly JAK3. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways involved in cytokine and growth factor signaling. This leads to a reduction in the production of pro-inflammatory cytokines and the activation of immune cells. The compound has also been shown to inhibit the differentiation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the phosphorylation of STAT3 and STAT5, which are transcription factors involved in cytokine signaling. The compound has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, and IFN-gamma. In vivo studies have demonstrated that this compound can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has several advantages for lab experiments. The compound is highly selective for JAK3 and has a long half-life, which allows for once-daily dosing. The compound has also been shown to have a favorable safety profile in clinical trials. However, this compound has some limitations for lab experiments. The compound is not soluble in water, which can make it difficult to administer in vivo. Additionally, the compound has a narrow therapeutic window, which can make dosing challenging.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester. One area of research is the development of new formulations of the compound that are more soluble in water. Another area of research is the exploration of the compound's potential for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, researchers are investigating the use of this compound in combination with other immunomodulatory agents to enhance its therapeutic effects. Overall, this compound has significant potential for the treatment of autoimmune diseases, and further research is needed to fully understand its therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. By modulating the immune system, this compound can reduce inflammation and prevent tissue damage in autoimmune diseases.
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-cyanopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-6-13(7-10-19)21-14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTLQXGZMPLFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155249 | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-09-4 | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




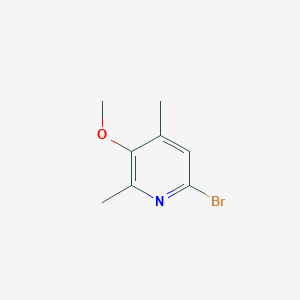

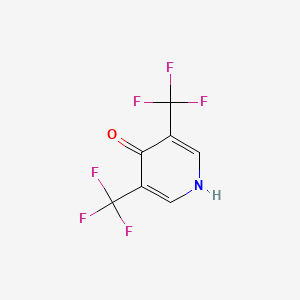
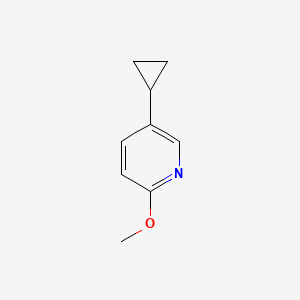

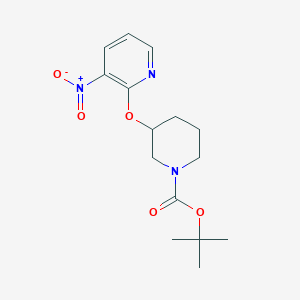
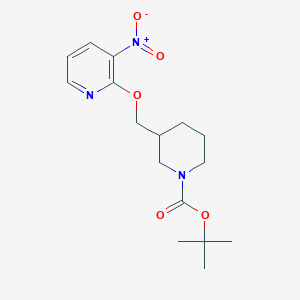
![1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol](/img/structure/B3210268.png)
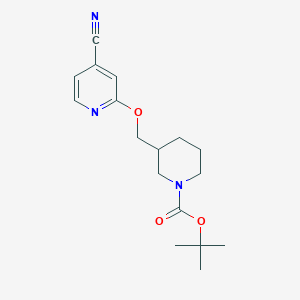

![2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide](/img/structure/B3210284.png)
![2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-acetamide](/img/structure/B3210291.png)
![2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide](/img/structure/B3210305.png)